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Abstract

Itraconazole (ITZ), a triazole antifungal agent, has been identified as a potent inhibitor of
angiogenesis, the formation of new blood vessels.[1][2][3][4] This activity is of significant
interest for its potential application in oncology and other diseases characterized by
pathological neovascularization.[1][3] A primary mechanism underlying its anti-angiogenic effect
is the disruption of the Vascular Endothelial Growth Factor (VEGF) signaling pathway in
endothelial cells. This document provides a detailed technical overview of the molecular
mechanisms by which itraconazole impacts VEGF signaling, supported by quantitative data,
experimental protocols, and pathway visualizations. Itraconazole exerts its effects through a
multi-faceted approach, primarily by inhibiting the proper glycosylation, trafficking, and
subsequent activation of VEGF Receptor 2 (VEGFR?2), the principal transducer of VEGF-
mediated angiogenic signals.[5][6] Furthermore, itraconazole modulates downstream signaling
cascades, notably the mTOR pathway, through mechanisms involving cholesterol trafficking
and the mitochondrial protein VDACL.[1][7][8][9]

Core Mechanism of Action: Disruption of VEGFR2
Function

Itraconazole's anti-angiogenic activity is not mediated by the inhibition of its fungal target,
lanosterol 14a-demethylase (14DM), in human cells, suggesting a distinct mechanism of
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action.[5][10] The core of its effect on the VEGF pathway lies in its ability to interfere with the
maturation and function of VEGFR2.

Inhibition of VEGFR2 Glycosylation and Trafficking

A key discovery revealed that itraconazole treatment leads to the accumulation of immature,
under-glycosylated forms of VEGFR2 in endothelial cells.[5][6] This interference with the
maturation of N-linked glycans on the receptor protein disrupts its proper trafficking to the cell
surface.[5][6] Consequently, there is a significant decrease in the cell surface expression of
mature VEGFR2, which in turn inhibits the binding of its ligand, VEGF.[5][6] This effect appears
to be linked to itraconazole's known ability to disrupt intracellular cholesterol trafficking.[5][11]
Restoring cellular cholesterol levels has been shown to rescue VEGFR2 glycosylation and
signaling, suggesting that the effects on glycosylation are downstream of a common target
related to lipid homeostasis.[5][6]

Inhibition of VEGFR2 Phosphorylation and Downstream
Signaling

The reduction in functional VEGFR2 at the cell surface leads to a potent inhibition of VEGF-
stimulated receptor activation. Upon binding VEGF, VEGFR2 typically undergoes
autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades. In
endothelial cells treated with itraconazole, this autophosphorylation is significantly diminished.

[5]

Specifically, in Human Umbilical Vein Endothelial Cells (HUVECS) treated with 400 nM
itraconazole, VEGFR2 phosphorylation was inhibited by 80% two minutes after VEGF
stimulation.[5] This blockade extends to immediate downstream signaling molecules. The
phosphorylation of Phospholipase C y1 (PLCy1l), a direct substrate of activated VEGFR2, was
inhibited by 60% under the same conditions.[5] This demonstrates that itraconazole effectively
uncouples VEGF stimulation from its intracellular signaling machinery at the receptor level.
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VEGF Signaling Pathway Inhibition by Itraconazole
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Caption: Itraconazole inhibits VEGF signaling via VEGFR2 glycosylation and the
VDAC1/AMPK/mTOR axis.

Impact on the mTOR Signaling Pathway

Beyond its direct effects on VEGFRZ2, itraconazole also potently inhibits the mechanistic target
of rapamycin (MTOR) signaling pathway, a critical regulator of cell growth, proliferation, and
angiogenesis.[7][8][10] This inhibition is particularly potent in endothelial cells compared to
other cell types.[8][10]

The mechanism for mTOR inhibition was traced to the mitochondrial protein Voltage-
Dependent Anion Channel 1 (VDAC1).[7][8] Itraconazole targets VDAC1, disrupting
mitochondrial metabolism.[7][8] This leads to an increase in the cellular AMP:ATP ratio, which
in turn activates AMP-activated protein kinase (AMPK).[7] Activated AMPK then phosphorylates
and inhibits components of the mMTORC1 complex, leading to a shutdown of mTOR signaling.
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[8] Cells with VDAC1 knocked out are resistant to mTOR inhibition by itraconazole, confirming
VDACIL as the critical mediator of this effect.[7]

Quantitative Data Summary

The anti-angiogenic effects of itraconazole have been quantified across various in vitro assays.
The data highlights its potent, dose-dependent inhibition of key endothelial cell functions.

Table 1: Inhibition of Endothelial Cell Proliferation (IC50

Values)
. . 95%
Stimulating .
Cell Type IC50 (nmol/L) Confidence Source
Factor
Interval

EGM-2 Media HUVEC 588 553-624 [12]
VEGF HUVEC 689 662-717 [12]
bFGF HUVEC 691 649-733 [12]
bFGF + VEGF HUVEC 628 585-672 [12]

HUVEC: Human Umbilical Vein Endothelial Cells; EGM-2: Endothelial Cell Growth Medium-2;
VEGF: Vascular Endothelial Growth Factor; bFGF: basic Fibroblast Growth Factor.

ble 2: Inhibition of VEGE-Stimulated Signali ‘e

Itraconazole

Target Protein % Inhibition Cell Type Source
Conc.

VEGFR2

_ 400 nM 80% HUVEC [5]
Phosphorylation
PLCy1

_ 400 nM 60% HUVEC [5]
Phosphorylation

Key Experimental Protocols
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Reproducing and building upon existing research requires a clear understanding of the
methodologies employed. Below are summarized protocols for key assays used to characterize
itraconazole's anti-angiogenic effects.

General Experimental Workflow

1. Cell Culture
(e.g., HUVECs in EGM-2)

2. Treatment
Starve cells, then treat with
Itraconazole or Vehicle Control

3. Stimulation
Add angiogenic factors
(e.g., 10 ng/mL VEGF)

4. In Vitro Assays

Proliferation Assay
(MTS)

Migration Assay Tube Formation
(Boyden Chamber) (Geltrex®/Matrigel)

Western Blot
(p-VEGFR2, p-PLCy1)

5. Data Analysis
Quantify results,
determine IC50, etc.

Click to download full resolution via product page

Caption: Workflow for assessing the anti-angiogenic effects of itraconazole on endothelial
cells.

Cell Culture

e Cell Line: Human Umbilical Vein Endothelial Cells (HUVECS) are a standard model.[5][12]
[13]

e Growth Media: Cells are typically cultured in Endothelial Cell Growth Medium-2 (EGM-2).[12]
[13] For specific assays, cells may be transferred to a basal medium (EBM-2) supplemented
with specific growth factors like VEGF (e.g., 10 ng/mL) or bFGF (e.g., 12 ng/mL).[12][13]
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e Treatment: Prior to stimulation, cells are often starved in a low-serum medium and then pre-
treated with various concentrations of itraconazole or a vehicle control (e.g., DMSO) for a
specified period (e.g., 24 hours).[5][14]

Western Blotting for Phosphorylation Analysis

o Cell Lysis: After treatment and stimulation with VEGF for a short period (e.g., 2-5 minutes),
cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and
phosphatase inhibitors.[5]

» Protein Quantification: Lysate protein concentration is determined using a BCA or Bradford
assay.

o Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and
transferred to a PVDF membrane.

e Immunoblotting: Membranes are blocked (e.g., with 5% BSA in TBST) and then incubated
with primary antibodies against phosphorylated proteins (e.g., anti-phospho-VEGFR2
Tyr1175, anti-phospho-PLCy1) overnight at 4°C.[5] Subsequently, membranes are washed
and incubated with HRP-conjugated secondary antibodies.

o Detection: Signal is detected using an enhanced chemiluminescence (ECL) substrate. Blots
are often stripped and re-probed for total protein levels to ensure equal loading.[5]

Endothelial Cell Proliferation Assay (MTS Assay)

o Seeding: HUVECs are seeded into 96-well plates in growth medium and allowed to adhere.

o Treatment: The medium is replaced with basal medium containing various concentrations of
itraconazole and the desired growth factor (e.g., VEGF).[12][14]

e Incubation: Cells are incubated for a period of 48-72 hours.[15]

» Quantification: Cell viability/proliferation is measured by adding a tetrazolium compound (like
MTS) which is converted by viable cells into a colored formazan product. The absorbance is
read on a plate reader.[14] Results are typically expressed as a percentage of the vehicle-
treated control.[14]
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Endothelial Cell Migration Assay (Boyden Chamber)

Setup: A Boyden chamber apparatus with a porous membrane (e.g., 8-micron pores) is
used. The lower chamber is filled with basal medium containing a chemoattractant (e.g.,
VEGF).[12][14]

Seeding: HUVECSs, pre-treated with itraconazole or vehicle, are seeded into the upper
chamber in a serum-free medium.

Incubation: The chamber is incubated for several hours (e.g., 4-8 hours) to allow cells to
migrate through the pores toward the chemoattractant.

Quantification: Non-migrated cells on the upper surface of the membrane are removed.
Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted
under a microscope.

Tube Formation Assay

Plate Coating: Wells of a 96-well plate are coated with a basement membrane matrix like
Geltrex® or Matrigel® and allowed to polymerize.[12][13]

Seeding and Treatment: HUVECs are suspended in basal medium containing the desired
growth factor and various concentrations of itraconazole. This suspension is then added to
the coated wells.[12]

Incubation: Plates are incubated for 6-18 hours to allow for the formation of capillary-like
tube networks.

Visualization & Quantification: The resulting networks are visualized, often after staining with
a fluorescent dye like calcein-AM, and photographed.[12] Tube formation can be quantified
by measuring parameters such as total tube length or the number of branch points using
imaging software.

Interrelation of Cellular Effects

Itraconazole's impact on endothelial cells involves several interconnected cellular processes.

While the inhibition of VEGFR2 glycosylation and mTOR signaling are central to its anti-

angiogenic effects, they are related to broader cellular disruptions.
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Interrelated Mechanisms of Itraconazole Action

Itraconazole

Membrane & Trafficking

Disrupts Cholesterol
Trafficking

/
2
’

\
ia VDAC1 M Distinct Mechanism
\

Inhibits N-Glycosylation
of Receptors AN

Signaling Pathways N
Y

Inhibits VEGFR2 Inhibits mTOR Inhibits Hedgehog
Signaling Signaling Signaling

Anti-Angiogenic Effect

(Inhibition of Proliferation,
Migration, Tube Formation)

Click to download full resolution via product page

Caption: Logical relationships between itraconazole's primary cellular effects leading to
angiogenesis inhibition.

The disruption of cholesterol trafficking appears to be an upstream event that contributes to the
defects in VEGFR2 glycosylation.[5] The inhibition of mTOR via VDAC1 is a parallel pathway
that also potently suppresses endothelial cell proliferation.[7][8] It is important to note that
itraconazole also inhibits the Hedgehog signaling pathway, another key target in oncology;
however, this mechanism is considered distinct from its anti-angiogenic effects mediated
through the VEGF and mTOR pathways.[16][17]

Conclusion and Implications

Itraconazole disrupts VEGF-driven angiogenesis in endothelial cells through a sophisticated,
multi-pronged mechanism. It moves beyond simple receptor antagonism, instead preventing
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the correct maturation, trafficking, and signaling competence of VEGFR2.[5][6] This is
complemented by a parallel inhibition of the critical mMTOR growth pathway via a novel
mechanism involving VDAC1-mediated metabolic disruption.[7][8]

For researchers and drug development professionals, these findings present several key
implications:

» Novel Therapeutic Targets: The identification of VDACL1 as a druggable node that connects
mitochondrial metabolism to mTOR signaling in endothelial cells opens new avenues for the
development of angiogenesis inhibitors.[7][8]

e Drug Repurposing: Itraconazole serves as a prime example of successful drug repurposing,
demonstrating that existing therapeutics can possess potent, clinically relevant activities
through novel mechanisms.[1][9][16]

o Multi-Targeting Strategy: The ability of a single agent to inhibit multiple, critical angiogenic
pathways (VEGFR2 and mTOR) highlights the potential of multi-targeted therapies to
overcome resistance and improve efficacy.[14]

A thorough understanding of these intricate molecular interactions is crucial for the rational
design of future clinical trials and the development of next-generation anti-angiogenic agents.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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